An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide
An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide, a molecule of interest in medicinal chemistry due to the prevalence of the tetrahydroquinoline scaffold in various biologically active compounds.[1] The introduction of a sulfonamide group at the 1-position can significantly alter the molecule's physicochemical properties, potentially leading to novel therapeutic agents.[2] This document outlines a robust synthetic protocol, detailed characterization methodologies, and the scientific rationale behind the experimental choices.
Synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide
The synthesis of the target compound is a two-step process, beginning with the preparation of the 2-Methyl-1,2,3,4-tetrahydroquinoline precursor, followed by its sulfonylation.
Step 1: Synthesis of the Precursor, 2-Methyl-1,2,3,4-tetrahydroquinoline
The precursor can be synthesized via the reduction of 2-methylquinoline. A common and effective method involves the use of sodium in ethanol, which provides a good yield of the desired product.[3]
Experimental Protocol:
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In a round-bottom flask equipped with a reflux condenser, dissolve 10 g (0.070 mol) of 2-methylquinoline in 250 ml of ethanol.
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Heat the mixture to reflux.
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Cautiously add 22.9 g (1.0 mol) of sodium metal in small portions over a period of 1 hour.
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Continue refluxing the reaction mixture for an additional 3.5 hours.
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After cooling to room temperature, pour the mixture into 500 ml of water.
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Extract the aqueous layer with toluene (3 x 500 ml).
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Combine the organic layers, dry over anhydrous potassium carbonate (K₂CO₃), and filter.
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Remove the solvent under reduced pressure to yield 2-Methyl-1,2,3,4-tetrahydroquinoline as an oil.
Causality of Experimental Choices:
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Sodium in Ethanol: This combination acts as a powerful reducing agent capable of reducing the heterocyclic aromatic ring of quinoline. The reaction proceeds via a dissolving metal reduction mechanism.
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Reflux: The elevated temperature is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.
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Cautious Addition of Sodium: The reaction of sodium with ethanol is highly exothermic and produces flammable hydrogen gas. Slow and careful addition is a critical safety measure.
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Aqueous Workup and Extraction: This standard procedure is used to quench the reaction, remove any unreacted sodium and sodium ethoxide, and isolate the organic product from the aqueous phase.
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Drying Agent: Anhydrous K₂CO₃ is used to remove residual water from the organic phase before solvent evaporation to obtain the pure product.
Step 2: Sulfonylation of 2-Methyl-1,2,3,4-tetrahydroquinoline
The final step involves the reaction of the synthesized precursor with a sulfonyl chloride in the presence of a base. For the purpose of this guide, we will use methanesulfonyl chloride as the sulfonating agent. The general principle can be applied to other sulfonyl chlorides to generate a variety of N-sulfonated derivatives.
Experimental Protocol:
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Dissolve the synthesized 2-Methyl-1,2,3,4-tetrahydroquinoline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Cool the solution to 0 °C in an ice bath.
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Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2 equivalents), to the solution.
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Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide.
Causality of Experimental Choices:
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Aprotic Solvent: DCM or THF are chosen as they are inert under the reaction conditions and effectively dissolve the reactants.
-
Cooling to 0 °C: The reaction is exothermic, and initial cooling helps to control the reaction rate and prevent potential side reactions.
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Base (TEA or Pyridine): The base is essential to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction, driving the reaction to completion. A non-nucleophilic base is used to avoid its reaction with the sulfonyl chloride.
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Slow Addition of Sulfonyl Chloride: This helps to maintain control over the reaction temperature and prevents the formation of unwanted byproducts.
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Aqueous Workup and Purification: These steps are crucial for removing salts and other impurities, leading to the isolation of the pure final product.
Synthetic Workflow Diagram:
Caption: Synthetic workflow for 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide.
Characterization of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide
Thorough characterization is imperative to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity.
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¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.
Mass Spectrometry (MS):
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Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Infrared (IR) Spectroscopy:
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Identifies the functional groups present in the molecule based on their characteristic absorption frequencies. For the target compound, the S=O stretches of the sulfonamide group are of particular interest.
Chromatography:
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Thin-Layer Chromatography (TLC): Used for monitoring the progress of the reaction and for preliminary purity assessment.
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Column Chromatography: Employed for the purification of the final compound.
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High-Performance Liquid Chromatography (HPLC): Can be used for final purity analysis.
Expected Characterization Data
The following table summarizes the expected characterization data for 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide (with a methylsulfonyl group).
| Technique | Expected Data | Interpretation |
| ¹H NMR | Aromatic protons (multiplets), CH proton adjacent to N and methyl (multiplet), CH₂ protons (multiplets), methyl protons on the ring (doublet), methyl protons on the sulfonyl group (singlet). | Confirms the presence of the tetrahydroquinoline ring system, the methyl substituent, and the methylsulfonyl group, and provides information on their relative positions. |
| ¹³C NMR | Aromatic carbons, aliphatic carbons of the tetrahydroquinoline ring, methyl carbon on the ring, methyl carbon of the sulfonyl group. | Confirms the carbon skeleton of the molecule. |
| Mass Spec (HRMS) | Calculated m/z for C₁₁H₁₆N₂O₂S. | Confirms the molecular formula of the synthesized compound. |
| IR Spectroscopy | Characteristic S=O stretching frequencies around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹. | Confirms the presence of the sulfonamide functional group. |
Characterization Workflow Diagram:
Caption: Workflow for the characterization of the synthesized compound.
Conclusion
This technical guide has detailed a reliable synthetic route and a comprehensive characterization strategy for 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide. The provided protocols are based on established chemical principles and analogous transformations found in the literature. By following these methodologies, researchers can successfully synthesize and unequivocally characterize this target molecule, paving the way for further investigation into its potential biological activities and applications in drug discovery.
References
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Rinaldi Tosi, M., Palermo, V., & Giannini, F. (2023). N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. Chemistry & Biodiversity. Available at: [Link][4][5][6]
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Zhang, Y., et al. (2020). Discovery of novel N-sulfonamide-tetrahydroquinolines as potent retinoic acid receptor-related orphan receptor γt inverse agonists for the treatment of autoimmune diseases. European Journal of Medicinal Chemistry, 187, 111984. Available at: [Link][2]
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Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. Retrieved from [Link][7]
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PrepChem. (n.d.). Synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link][3]
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University of Delaware. (n.d.). Cyclizations of aniline N-oxides to give tetrahydroquinoline and related polycyclic scaffolds. UDSpace. Retrieved from [Link][1]
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PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link][8]
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Bunce, R. A., et al. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 28(8), 3358. Available at: [Link][10][11]
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Bunce, R. A., & Nammalwar, B. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(9), 6136–6176. Available at: [Link][12]
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